molecular formula C17H25NO9 B13391695 Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester

Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester

Cat. No.: B13391695
M. Wt: 387.4 g/mol
InChI Key: PRSVMSRDBOXABR-UHFFFAOYSA-N
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Description

Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester is a highly functionalized glycoside derivative characterized by a central oxane (sugar-like) ring substituted with acetamido, diacetyloxy, and prop-2-enoxy (allyl ether) groups . Its molecular formula is C₁₇H₂₇NO₉, with a molecular weight of 389.4 g/mol . The compound’s structural complexity arises from:

  • Diacetyloxy groups: Improve stability and modulate reactivity.
  • Prop-2-enoxy substituent: Introduces unsaturated ether functionality, influencing chemical reactivity and interactions.

Synthesis involves multi-step acetylation and etherification reactions under controlled conditions (e.g., temperature, solvent selection) to ensure high purity . Its primary applications include pharmaceutical research (as a drug precursor), biochemical studies, and fine chemical synthesis .

Properties

Molecular Formula

C17H25NO9

Molecular Weight

387.4 g/mol

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)

InChI Key

PRSVMSRDBOXABR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting material, such as a sugar derivative, are protected using acetic anhydride to form acetyloxy groups.

    Introduction of Acetamido Group: The acetamido group is introduced through the reaction of the protected intermediate with acetic anhydride and an amine source.

    Formation of Prop-2-enoxy Group: The prop-2-enoxy group is introduced by reacting the intermediate with an appropriate allylating agent under basic conditions.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of acetamido, acetyloxy, and prop-2-enoxy groups. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Unique Features References
Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester C₁₇H₂₇NO₉ Acetamido, diacetyloxy, prop-2-enoxy Allyl ether group enhances reactivity; potential for polymer conjugation
[5-Acetamido-6-(2-methylphenoxy)...]methyl acetate C₂₁H₂₇NO₉ Acetamido, diacetyloxy, 2-methylphenoxy Aromatic substituent improves lipid solubility; explored in drug delivery
[(5-Acetamido-3,4-diacetyloxy-6-chloro-...) acetate C₁₄H₁₉ClNO₉ Acetamido, diacetyloxy, chloro, oxo Chloro and oxo groups introduce electrophilic sites; studied in enzyme inhibition
Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside C₃₃H₅₅NO₁₀ Acetamido, triacetyloxy, hexadecoxy Long alkyl chain enhances membrane permeability; used in lipidomics
Iso-propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside C₁₇H₂₇NO₉ Acetamido, triacetyloxy, isopropoxy Isopropyl ether reduces polarity; utilized as a synthetic intermediate

Key Differentiators

  • Prop-2-enoxy vs. Phenoxy/Alkoxy Groups: The unsaturated allyl ether in the target compound offers reactivity distinct from saturated or aromatic ethers, enabling unique synthetic pathways .
  • Acetamido vs.
  • Halogenated Derivatives: Chloro or iodo substitutions (e.g., ) increase electrophilicity but may reduce metabolic stability compared to non-halogenated counterparts .

Biological Activity

Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound, with the CAS number 28738-44-5, is classified within the acetates and thioglucosides, featuring functional groups such as acetamido and acetoxy. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

The following table summarizes the chemical properties of the compound:

PropertyValue
Molecular FormulaC17H25NO9
Molar Mass387.39 g/mol
Density1.23 ± 0.1 g/cm³ (Predicted)
Melting Point151-157°C (dec.)
Boiling Point531.3 ± 50.0 °C (Predicted)
SolubilitySoluble in Methanol
pKa13.67 ± 0.70 (Predicted)

Antimicrobial Activity

Research has indicated that compounds similar to acetic acid methyl esters exhibit significant antimicrobial properties. In a study evaluating various bioactive compounds, it was found that derivatives of acetic acid showed varying degrees of antibacterial and antifungal activities against common pathogens.

  • Antibacterial Activity : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : It also exhibited antifungal properties against species such as Candida albicans, suggesting potential applications in treating fungal infections.

The biological activity of acetic acid methyl esters may be attributed to their ability to disrupt microbial cell membranes, leading to cell lysis and death. The presence of the acetamido group enhances the lipophilicity of the compound, facilitating membrane penetration.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a study was conducted to assess the antimicrobial efficacy of acetic acid derivatives:

  • Methodology : Disc diffusion method was employed to evaluate the antibacterial activity.
  • Results : Zones of inhibition were measured, revealing that concentrations above 100 µg/mL significantly inhibited bacterial growth.

Study 2: Phytotoxicity Assessment

Another study focused on the phytotoxic effects of acetic acid derivatives on plant growth:

  • Findings : The application of acetic acid at varying concentrations led to reduced germination rates in Arabidopsis thaliana, indicating potential herbicidal properties.

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